molecular formula C16H13Cl3OS B2452763 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone CAS No. 320422-68-2

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone

Cat. No.: B2452763
CAS No.: 320422-68-2
M. Wt: 359.69
InChI Key: QJKKDLXWMLHQOF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone is an organic compound characterized by the presence of chlorinated phenyl and benzyl groups attached to a propanone backbone

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3OS/c17-13-4-1-11(2-5-13)16(20)7-8-21-10-12-3-6-14(18)9-15(12)19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKKDLXWMLHQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone typically involves the reaction of 4-chlorophenylpropanone with 2,4-dichlorobenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone serves as a versatile building block for synthesizing more complex molecules. Its chlorinated aromatic structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Medicine

The compound is being explored as a lead candidate for developing new pharmaceuticals. Its structural features may provide a foundation for designing drugs targeting specific biological pathways or diseases.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for formulating products in various sectors, including agriculture and pharmaceuticals.

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthetic pathways
BiologyAntimicrobial and anticancer propertiesInduces apoptosis in cancer cells
MedicineLead compound for pharmaceuticalsPotential for targeted therapies
IndustryProduction of specialty chemicalsValuable in various formulations

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds found that derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into a potent antimicrobial agent.

Case Study 2: Anticancer Research

Research on structurally related compounds demonstrated significant anticancer activity against multiple cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis through ROS-mediated pathways.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Shares structural similarities but differs in the position and number of chlorine atoms.

    Bis(4-chlorophenyl) sulfone: Contains similar chlorinated aromatic rings but has a sulfone group instead of a sulfanyl group.

Uniqueness

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone is unique due to the presence of both chlorinated phenyl and benzyl groups attached to a propanone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C16H14Cl2OS
  • Molecular Weight : 335.25 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In a study assessing various derivatives, it was found that compounds with similar structures showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL across different strains .

CompoundMIC (µg/mL)Activity
Compound A100Moderate
Compound B200Good
Compound C400Moderate

Cytotoxicity Studies

Cytotoxicity assessments have shown that the compound possesses a favorable safety profile relative to its efficacy. For instance, in vitro studies demonstrated that it effectively inhibited cancer cell proliferation while exhibiting low toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly higher in non-cancerous cell lines compared to cancerous ones, indicating selective cytotoxicity .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Case Study 1: Anticancer Activity
    • Objective : To evaluate the anticancer potential of the compound against glioma cells.
    • Findings : The compound significantly reduced glioma cell viability by inducing apoptosis and inhibiting cell cycle progression. The IC50 was determined to be approximately 15 µM for glioma cells, while normal astrocytes showed an IC50 of over 50 µM, indicating selective targeting of cancer cells .
  • Case Study 2: Antimicrobial Efficacy
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited an MIC of 200 µg/mL against S. aureus and 300 µg/mL against E. coli, demonstrating potential as a therapeutic agent for bacterial infections .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through oxidative stress mechanisms.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , analogous to methods used for structurally similar propanones . Key steps include:

  • Reacting 4-chlorophenylacetone with 2,4-dichlorobenzyl mercaptan under basic conditions (e.g., NaOH or KOH in ethanol).
  • Optimizing reaction efficiency by controlling temperature (60–80°C) and using catalysts like piperidine or acetic acid to enhance enolate formation.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Critical Parameters:
  • Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).
  • Address competing side reactions (e.g., over-oxidation) by maintaining an inert atmosphere (N₂/Ar).

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. IR) during structural elucidation?

Methodological Answer:
Contradictions arise from overlapping signals or dynamic molecular behavior. Resolution strategies include:

  • Complementary Techniques:
    • Use X-ray crystallography (e.g., CCDC 1988019 ) to validate bond lengths/angles.
    • Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra and compare with experimental data .
  • Dynamic NMR Studies:
    • Conduct variable-temperature NMR to detect conformational changes (e.g., hindered rotation of the sulfanyl group).
      Example Workflow:

Acquire high-resolution NMR (500 MHz, DMSO-d₆) and FT-IR (ATR mode).

Compare experimental IR carbonyl stretch (~1700 cm⁻¹) with DFT-predicted values.

Resolve discrepancies via crystallographic validation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Management:
    • Segregate halogenated waste in labeled containers.
    • Neutralize acidic/basic byproducts before disposal (e.g., 10% NaOH for residual HCl).
  • Emergency Response:
    • For spills, use absorbent materials (vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Advanced: What methodologies are employed to assess its antimicrobial activity, and how are conflicting bioactivity data interpreted?

Methodological Answer:

  • Experimental Design:
    • Broth Microdilution Assays: Determine MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli using 96-well plates .
    • Molecular Docking: Simulate interactions with bacterial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • Data Contradiction Analysis:
    • Cross-reference MIC values with docking scores (e.g., binding energy ≤ -7.0 kcal/mol indicates high potency).
    • Replicate assays under varying pH (5.0–7.4) to assess pH-dependent activity .

Advanced: How are crystallographic data (e.g., CCDC 1988019) used to validate the compound’s geometry?

Methodological Answer:

  • XRD Analysis:
    • Resolve crystal structure in orthorhombic space group Pna2₁ with Z = 4 .
    • Validate bond parameters (e.g., C=O bond length: 1.22 Å vs. DFT-predicted 1.23 Å ).
  • Validation Workflow:
    • Deposit raw data in CCDC and refine using SHELXL.
    • Compare experimental torsion angles (e.g., S-C-C=O dihedral: 178.5°) with computational models.
    • Calculate R-factor (<0.06) to confirm data reliability .

Basic: What analytical techniques confirm the compound’s purity post-synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: 60:40 acetonitrile/water) with UV detection (λ = 254 nm); retention time ~8.2 min .
  • NMR: Confirm absence of impurities via ¹H NMR (e.g., singlets for aromatic protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry: ESI-MS ([M+H]⁺ expected m/z: 385.2; observed: 385.3) .

Advanced: How do computational models (DFT) aid in understanding electronic properties?

Methodological Answer:

  • HOMO-LUMO Analysis:
    • Calculate energy gaps (e.g., ΔE = 4.2 eV) to predict reactivity .
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfanyl group as electron-rich region) .
  • Methodology:
    • Optimize geometry at B3LYP/6-311++G(d,p).
    • Perform TD-DFT to simulate UV-Vis spectra (λmax ~290 nm) .

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